Absence of Public Comparative Bioactivity Data for CAS 2097931-36-5
A comprehensive search of primary literature, patents (including US5466823 and US9845313), BindingDB, ChEMBL, and PubChem yielded no quantitative IC₅₀, Kd, Ki, or cellular activity data for 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide (CAS 2097931-36-5). No direct head-to-head comparison could be identified against any named comparator, nor were there cross-study comparable data sets. Class-level inference from pyrazolyl-benzenesulfonamide SAR suggests that the 3-methoxy substitution and cyclohexyl-N-pyrazole moiety are likely to modulate COX-2 selectivity and metabolic stability relative to the 4-methoxy or des-methoxy analogs [1], but this remains untested for the specific compound. The compound is listed as a screening library member (Life Chemicals, F6574-1461) without disclosed target-engagement results.
| Evidence Dimension | Target engagement / biochemical potency |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Closest analogs: 4-[5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (patented COX-2 inhibitor) and 4-[5-(cyclohexyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (patented COX-2 inhibitor) [1]. |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Procurement for target-based screening cannot be justified by existing public evidence; users must generate primary data or rely on vendor-provided internal profiling data, if available.
- [1] Talley, J. J.; Penning, T. D.; Collins, P. W.; Rogier, D. J.; Malecha, J. W.; Miyashiro, J. M.; Bertenshaw, S. R.; Khanna, I. K.; Graneto, M. J.; Rogers, R. S.; Carter, J. S. Substituted Pyrazolyl Benzenesulfonamides. U.S. Patent 5,466,823, November 14, 1995. https://www.sumobrain.com/patents/us/Substituted-pyrazolyl-benzenesulfonamides/5466823.html (accessed 2026-04-29). View Source
